1-(2-Amino-1,3-thiazol-4-YL)-2-bromoethanone
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Overview
Description
1-(2-Aminothiazol-4-yl)-2-bromoethanone is a compound that belongs to the class of aminothiazoles. Aminothiazoles are significant organic medicinal compounds known for their diverse therapeutic roles, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic properties
Preparation Methods
The synthesis of 1-(2-Aminothiazol-4-yl)-2-bromoethanone typically involves the reaction of 2-aminothiazole with bromoacetyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
1-(2-Aminothiazol-4-yl)-2-bromoethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Aminothiazol-4-yl)-2-bromoethanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds with potential therapeutic properties.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-(2-Aminothiazol-4-yl)-2-bromoethanone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(2-Aminothiazol-4-yl)-2-bromoethanone can be compared with other aminothiazole derivatives, such as:
2-Aminothiazole: A simpler compound with similar biological activities but different chemical properties.
2-Amino-5-bromothiazole: Another derivative with distinct reactivity and applications.
2-Aminothiazole-4-carboxylate: Known for its antimicrobial and antifungal properties
The uniqueness of 1-(2-Aminothiazol-4-yl)-2-bromoethanone lies in its specific chemical structure, which allows for a wide range of chemical modifications and applications.
Properties
CAS No. |
113732-86-8 |
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Molecular Formula |
C5H5BrN2OS |
Molecular Weight |
221.08 g/mol |
IUPAC Name |
1-(2-amino-1,3-thiazol-4-yl)-2-bromoethanone |
InChI |
InChI=1S/C5H5BrN2OS/c6-1-4(9)3-2-10-5(7)8-3/h2H,1H2,(H2,7,8) |
InChI Key |
VLELIZKJWKLDMD-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(S1)N)C(=O)CBr |
Canonical SMILES |
C1=C(N=C(S1)N)C(=O)CBr |
Origin of Product |
United States |
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